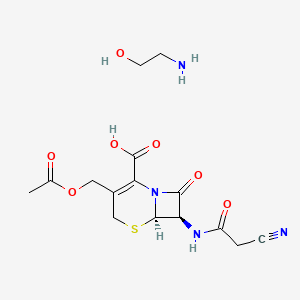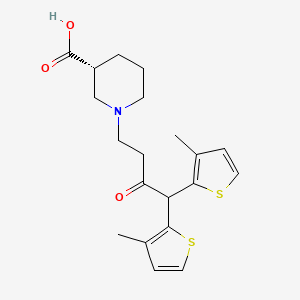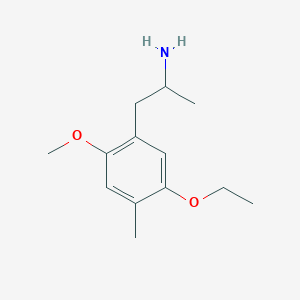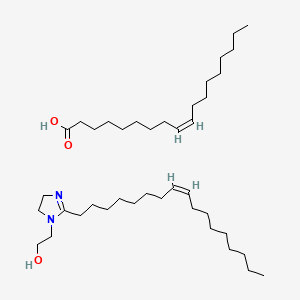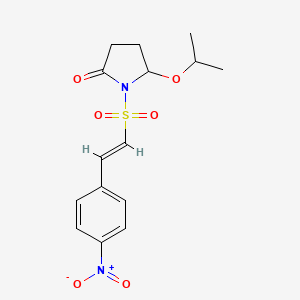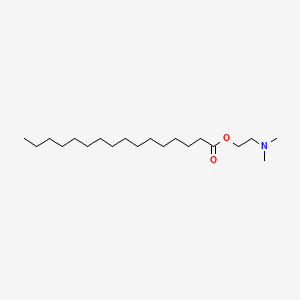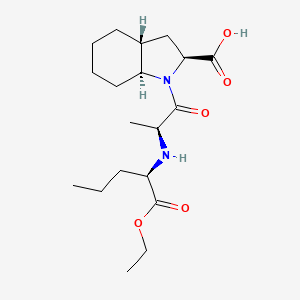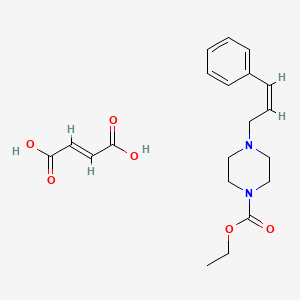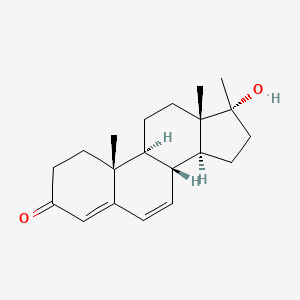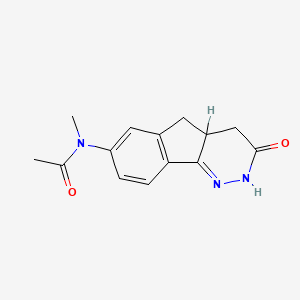
4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, acetate (ester), hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, acetate (ester), hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, acetate (ester), hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the alkylation of the piperidine ring with a 3,4-dimethoxyphenyl ethyl group.
Esterification: The hydroxyl group of the piperidine derivative is esterified with acetic acid to form the acetate ester.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, acetate (ester), hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, acetate (ester), hydrochloride has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, acetate (ester), hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, benzoate (ester), hydrochloride
- 2-Amino-4-(1-piperidine) pyridine derivatives
Uniqueness
4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, acetate (ester), hydrochloride is unique due to its specific structural features, such as the presence of the 3,4-dimethoxyphenyl group and the acetate ester. These structural elements may confer distinct chemical and biological properties compared to other piperidine derivatives.
Propiedades
Número CAS |
134826-26-9 |
|---|---|
Fórmula molecular |
C17H26ClNO4 |
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
[1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl] acetate;hydrochloride |
InChI |
InChI=1S/C17H25NO4.ClH/c1-13(19)22-15-7-10-18(11-8-15)9-6-14-4-5-16(20-2)17(12-14)21-3;/h4-5,12,15H,6-11H2,1-3H3;1H |
Clave InChI |
NXBZTQYDIRYTNX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCN(CC1)CCC2=CC(=C(C=C2)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


